molecular formula C7H7NO2S B183349 4-methylsulfanylpyridine-2-carboxylic Acid CAS No. 74470-30-7

4-methylsulfanylpyridine-2-carboxylic Acid

Cat. No.: B183349
CAS No.: 74470-30-7
M. Wt: 169.2 g/mol
InChI Key: NJFYRGOHXXAPEC-UHFFFAOYSA-N
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Description

4-Methylsulfanylpyridine-2-carboxylic Acid is an organic compound with a pyridine ring substituted with a carboxylic acid group at the 2-position and a methylsulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylpyridine-2-carboxylic Acid typically involves the introduction of the methylsulfanyl group to the pyridine ring followed by the carboxylation at the 2-position. One common method involves the reaction of 4-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfanylpyridine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: 4-Methylsulfinylpyridine-2-carboxylic Acid, 4-Methylsulfonylpyridine-2-carboxylic Acid.

    Reduction: 4-Methylsulfanylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylsulfanylpyridine-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylsulfanylpyridine-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methylsulfanyl group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

  • 4-Methylpyridine-2-carboxylic Acid
  • 4-Methylsulfonylpyridine-2-carboxylic Acid
  • 4-Chloropyridine-2-carboxylic Acid

Comparison: 4-Methylsulfanylpyridine-2-carboxylic Acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. Compared to 4-Methylpyridine-2-carboxylic Acid, the methylsulfanyl group increases the compound’s reactivity and potential for further functionalization. In contrast to 4-Methylsulfonylpyridine-2-carboxylic Acid, the methylsulfanyl group is less oxidized, offering different reactivity profiles.

Properties

IUPAC Name

4-methylsulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFYRGOHXXAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356077
Record name 4-methylsulfanylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-30-7
Record name 4-methylsulfanylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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